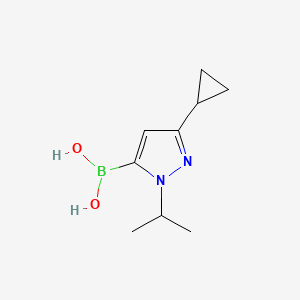
(3-Cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)boronic acid is a boronic acid derivative that features a pyrazole ring substituted with cyclopropyl and isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a halogenated pyrazole with a boronic acid derivative under palladium catalysis . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of boronic acids, including (3-Cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)boronic acid, often relies on scalable and efficient synthetic routes. Hydroboration of alkenes or alkynes followed by oxidation is a common industrial method . This process involves the addition of a borane reagent to an unsaturated bond, followed by oxidation to yield the boronic acid.
Chemical Reactions Analysis
Types of Reactions
(3-Cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or ketone.
Reduction: Formation of the corresponding alkane or alkene.
Substitution: Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding alcohol, while reduction with lithium aluminum hydride can produce the corresponding alkane.
Scientific Research Applications
Chemistry
In chemistry, (3-Cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)boronic acid is used as a building block in the synthesis of more complex molecules. It is particularly valuable in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds .
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a pharmacophore in drug design. Its boronic acid group can interact with biological targets, making it a candidate for enzyme inhibitors and other therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of advanced materials and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of (3-Cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological activities . The pyrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1-Isopropyl-1H-pyrazol-5-yl)boronic acid: Similar structure but lacks the cyclopropyl group.
1-Boc-pyrazole-4-boronic acid pinacol ester: Contains a Boc-protected pyrazole ring and a boronic acid ester group.
1H-Pyrazole-4-boronic acid: A simpler pyrazole derivative with a boronic acid group.
Uniqueness
(3-Cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)boronic acid is unique due to the presence of both cyclopropyl and isopropyl groups on the pyrazole ring. These substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from other boronic acid derivatives.
Properties
Molecular Formula |
C9H15BN2O2 |
|---|---|
Molecular Weight |
194.04 g/mol |
IUPAC Name |
(5-cyclopropyl-2-propan-2-ylpyrazol-3-yl)boronic acid |
InChI |
InChI=1S/C9H15BN2O2/c1-6(2)12-9(10(13)14)5-8(11-12)7-3-4-7/h5-7,13-14H,3-4H2,1-2H3 |
InChI Key |
KSMSGERLIGZEIM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NN1C(C)C)C2CC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,12-Bis(4-methylphenyl)-5,12-dihydrobenzo[b]phenazine](/img/structure/B12922948.png)
![6-Chloro-3-[2-(1-fluorocyclopropyl)phenoxy]pyridazin-4(1H)-one](/img/structure/B12922969.png)

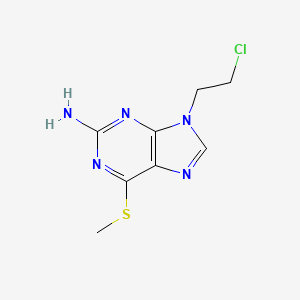
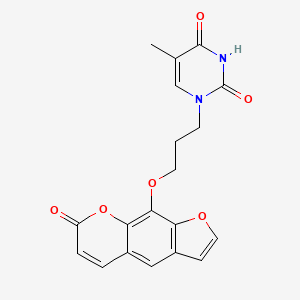

![8-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12923001.png)

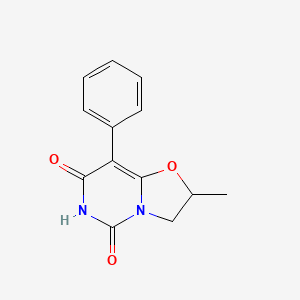
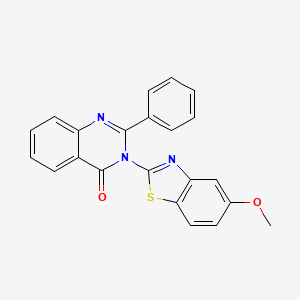
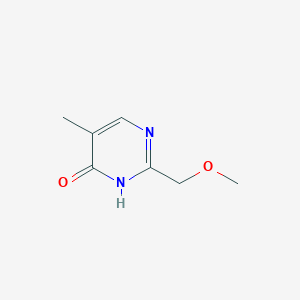
![13-[(1R,2R)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)ethoxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12923039.png)
![9-[(2-Hydroxyethoxy)methyl]-2-(methylsulfanyl)-3,9-dihydro-6H-purin-6-one](/img/structure/B12923046.png)
